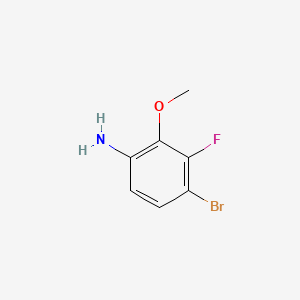

4-Bromo-3-fluoro-2-methoxyaniline

Description

The exact mass of the compound 4-Bromo-3-fluoro-2-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-fluoro-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPCIJTZHLTURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-95-4 | |

| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-fluoro-2-methoxyaniline physical properties

Physical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1137869-95-4) is a highly specialized halogenated aniline derivative used primarily as a scaffold in the development of targeted protein degraders (PROTACs) and kinase inhibitors (e.g., FAK, PLK1).[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-methoxy and meta-fluoro groups (relative to the amine) create a specific electronic and steric environment that modulates the reactivity of the para-bromine handle.[3] This guide provides a comprehensive technical profile, validated synthesis protocols, and handling procedures for researchers in organic and medicinal chemistry.[3]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The compound is characterized by a trisubstituted aniline core.[3] The presence of the fluorine atom adjacent to the bromine introduces unique electronic withdrawal effects, influencing both the acidity of the aniline protons and the lability of the bromine in cross-coupling reactions.[3]

Table 1: Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | 4-Bromo-3-fluoro-2-methoxyaniline | [1] |

| CAS Registry Number | 1137869-95-4 | [1][2] |

| Molecular Formula | C | [1] |

| Molecular Weight | 220.04 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in DMSO, DCM, EtOAc; Low solubility in water | [3] |

| LogP (Predicted) | ~2.4 | [4] |

| pKa (Conjugate Acid) | ~2.7 (Predicted due to F/Br electron withdrawal) | [4] |

Table 2: Safety & Hazard Classification (GHS)

| Category | Hazard Statement | Code |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Corrosion | Causes skin irritation.[3] | H315 |

| Eye Damage | Causes serious eye irritation.[3] | H319 |

| STOT-SE | May cause respiratory irritation.[3] | H335 |

Structural Analysis & Reactivity

The 4-Bromo-3-fluoro-2-methoxyaniline scaffold is designed for high-value diversification. Understanding the electronic interplay is critical for successful downstream modification:

-

The Amine (-NH

): Acts as the primary directing group during synthesis and a nucleophilic handle for amide coupling or Buchwald-Hartwig aminations in drug design.[3] -

The Methoxy (-OMe): Positioned ortho to the amine, it provides electron density via resonance but also imposes a steric check on the amine's rotational freedom.[3]

-

The Fluorine (-F): Positioned meta to the amine and ortho to the bromine.[3] Its strong electronegativity deactivates the ring slightly but, more importantly, it enables specific interactions (e.g., hydrogen bonding or lipophilic contacts) in protein binding pockets.[3]

-

The Bromine (-Br): The para position allows for highly selective Suzuki-Miyaura or Sonogashira couplings, facilitating the extension of the carbon skeleton without interfering with the amine.[3]

Synthesis Protocol

The most reliable route to 4-Bromo-3-fluoro-2-methoxyaniline is the electrophilic aromatic bromination of 3-fluoro-2-methoxyaniline . The high electron density provided by the amine and methoxy groups directs the electrophile (Br

Reagents & Equipment[3][10][12][13][15][16]

-

Starting Material: 3-Fluoro-2-methoxyaniline (CAS: 437-83-2)[1][4]

-

Brominating Agent: Elemental Bromine (Br

) or N-Bromosuccinimide (NBS) -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

-

Quenching: Saturated Sodium Thiosulfate (Na

S

Step-by-Step Methodology (Br /AcOH Route)

Note: This protocol is adapted from standard halogenation procedures for electron-rich anilines [2][5].

-

Preparation: Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the solution to 15–20 °C.

-

Bromination: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution dropwise to the aniline mixture over 30 minutes.

-

Critical Control: Maintain temperature <25 °C to prevent over-bromination or oxidation.[3]

-

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of starting material (M+H = 142) and appearance of product (M+H = 220).[3]

-

Workup:

-

Purification: Dry over anhydrous Na

SO

Synthesis Workflow Diagram

Caption: Optimized workflow for the regioselective bromination of 3-fluoro-2-methoxyaniline.

Spectroscopic Characterization

Validation of the structure requires confirming the loss of one aromatic proton and the retention of the specific substitution pattern.[3]

-

Mass Spectrometry (ESI+):

-

m/z: 220.0 / 222.0 (1:1 doublet characteristic of

Br/

-

-

H NMR (400 MHz, DMSO-d

- ~6.5 - 7.3 ppm: Two aromatic protons.[3] Expect an AB system or two doublets (J ~8-9 Hz) corresponding to H5 and H6. H5 (ortho to Br) typically appears downfield of H6.[3]

-

~5.0 ppm: Broad singlet (2H), NH

-

~3.8 ppm: Singlet (3H), -OCH

-

F NMR:

-

Single peak expected, typically around -130 to -140 ppm (referenced to CFCl

), showing coupling to adjacent protons.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44544774, 4-Bromo-3-fluoro-2-methoxyaniline. Retrieved from [Link]

-

ChemSrc. 4-Bromo-3-fluoro-2-methoxyaniline Physicochemical Properties. Retrieved from [Link]

-

Google Patents (2024). WO2024162828A1 - Novel PLK1 degradation inducing compound.[3] (Example 44, Step 1 details the synthesis of the title compound). Retrieved from

Sources

- 1. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

- 2. 1137869-95-4 Cas No. | 4-Bromo-3-fluoro-2-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-3-fluoro-6-methoxyaniline | 1698500-38-7 | Benchchem [benchchem.com]

- 5. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

Technical Monograph: 4-Bromo-3-fluoro-2-methoxyaniline

This guide details the technical profile, synthesis, and application of 4-Bromo-3-fluoro-2-methoxyaniline , a critical intermediate in the development of next-generation kinase inhibitors and fluorinated pharmaceuticals.

Part 1: Chemical Identity & Core Properties

CAS Number: 1137869-95-4

IUPAC Name: 4-Bromo-3-fluoro-2-methoxyaniline

Molecular Formula: C

Executive Summary

4-Bromo-3-fluoro-2-methoxyaniline is a highly specialized aniline derivative used primarily as a scaffold in medicinal chemistry.[2] Its structural uniqueness lies in the 2,3,4-substitution pattern , where the electron-donating methoxy group (C2) and the electron-withdrawing fluorine atom (C3) create a specific electronic environment around the reactive amine (C1) and bromine (C4) handles. This "push-pull" electronic effect, combined with the metabolic stability conferred by the fluorine atom, makes it an ideal building block for Type II kinase inhibitors (e.g., targeting Tyk2, MEK) and PROTAC linkers.

Physical & Chemical Data Table

| Property | Value | Note |

| Appearance | Off-white to pale brown solid | Sensitive to oxidation upon air exposure. |

| Melting Point | 78–82 °C | Varies slightly based on recrystallization solvent. |

| Boiling Point | 285.6 ± 35.0 °C | Predicted at 760 mmHg. |

| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine content. |

| pKa (Conjugate Acid) | ~2.5–3.0 | Reduced basicity compared to aniline due to F/Br inductive effects. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poorly soluble in water. |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline requires precise regiocontrol to ensure the bromine atom installs at the para position relative to the amine, rather than the ortho position (C6).

Primary Route: Regioselective Bromination

The most robust industrial route utilizes 3-fluoro-2-methoxyaniline (CAS 450-91-9) as the starting material. The amino group (

Protocol 1: NBS Bromination (High Yield)

-

Precursor: 3-Fluoro-2-methoxyaniline (1.0 eq)[3]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: DMF or Acetonitrile (ACN)

-

Temperature: 0 °C to RT

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g of 3-fluoro-2-methoxyaniline in 100 mL of anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition: Dissolve NBS (1.05 eq) in 30 mL DMF. Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Slow addition prevents over-bromination (dibromo byproducts).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-MS (Target Mass: 220/222 [M+H]+).

-

Quench & Workup: Pour the reaction mixture into 500 mL ice water. The product typically precipitates as a solid. Filter the solid.[4][5][6] If oil forms, extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

The following diagram illustrates the electronic directing effects and the synthetic pathway.

Caption: Regioselective synthesis of 4-Bromo-3-fluoro-2-methoxyaniline via electrophilic aromatic substitution.

Part 3: Reactivity & Functionalization

This molecule is a "linchpin" intermediate. It possesses two distinct handles for cross-coupling: the aryl bromide (C4) and the primary aniline (C1).

C4-Bromine Functionalization (Suzuki/Buchwald)

The bromine atom at C4 is highly reactive toward Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).

-

Buchwald-Hartwig: Coupling with secondary amines to form C-N bonds.

C1-Amine Functionalization

The aniline nitrogen is nucleophilic, though slightly deactivated by the fluorine and bromine.

-

Amide Coupling: Reaction with acid chlorides to form amide linkers.

-

Sandmeyer Reaction: Conversion to a diazonium salt, allowing replacement of the

with nitriles, halides, or hydroxyl groups.

Applications in Drug Discovery (Case Study: Tyk2 Inhibition)

In the context of Tyrosine Kinase 2 (Tyk2) inhibitors, the 3-fluoro-2-methoxy motif is often employed to lock the conformation of the inhibitor within the ATP-binding pocket. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions with the protein backbone, while the methoxy group fills hydrophobic pockets.

Workflow Diagram: Divergent Synthesis

Caption: Divergent functionalization strategies utilizing the orthogonal reactivity of the bromide and amine handles.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Always handle within a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation (darkening of color).

-

References

-

MolCore . 4-Bromo-3-fluoro-2-methoxyaniline Product Data. Retrieved from (Verified CAS 1137869-95-4).

-

World Intellectual Property Organization (WIPO) . Patent WO2018071794A1: Tyk2 inhibitors and uses thereof. (2018). Describes the use of 4-bromo-3-fluoro-2-methoxyaniline as a key intermediate (Intermediate 118.1).

-

BenchChem . Synthesis of Halogenated Anilines Application Note. General protocols for NBS bromination of electron-rich anilines.

-

BLD Pharm . Safety Data Sheet: 4-Bromo-3-fluoro-2-methoxyaniline.

Sources

- 1. 1137869-95-4|4-Bromo-3-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 6. WO2018071794A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-3-fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and methoxy-substituted anilines are pivotal building blocks. Their unique electronic properties and steric arrangements offer a versatile scaffold for the synthesis of complex molecules with tailored biological activities. Among these, 4-Bromo-3-fluoro-2-methoxyaniline emerges as a compound of significant interest. The strategic placement of bromo, fluoro, and methoxy substituents on the aniline ring provides multiple reaction sites and modulates the compound's reactivity and physiological properties. This guide offers a comprehensive technical overview of the molecular structure, synthesis, characterization, and applications of 4-Bromo-3-fluoro-2-methoxyaniline, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

4-Bromo-3-fluoro-2-methoxyaniline, with the CAS number 1137869-95-4, possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior.[1][2][3][4] The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing and sterically demanding bromo and fluoro groups creates a nuanced electronic and steric profile.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1137869-95-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrFNO | [3] |

| Molecular Weight | 220.04 g/mol | [3] |

| Appearance | Likely a solid at room temperature, given related structures. | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water is anticipated.[5] | N/A |

The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline is depicted below:

Caption: 2D structure of 4-Bromo-3-fluoro-2-methoxyaniline.

Synthesis and Reaction Mechanisms

The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline typically involves a multi-step process, starting from a more readily available substituted aniline or nitrobenzene. A plausible synthetic route involves the electrophilic bromination of 3-fluoro-2-methoxyaniline. The directing effects of the substituents play a crucial role in the regioselectivity of the bromination reaction.

The strongly activating amino group (-NH₂) and the moderately activating methoxy group (-OCH₃) are ortho-, para-directing. The fluoro group (-F) is also an ortho-, para-director, although it is deactivating overall due to its high electronegativity. Given the positions of these groups, the para-position relative to the amino group is the most sterically accessible and electronically favorable for electrophilic substitution.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Protection of the Amino Group. To a solution of 3-fluoro-2-methoxyaniline in a suitable solvent (e.g., acetic acid or dichloromethane), an excess of acetic anhydride is added. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The resulting acetanilide is then isolated by precipitation in water and filtration. This protection step is crucial to prevent oxidation of the amino group and to moderate its activating effect during bromination.

-

Step 2: Electrophilic Bromination. The protected aniline is dissolved in a suitable solvent such as acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often 0-10 °C) to prevent side reactions.[6][7] The reaction is stirred until completion. The product, 4-bromo-3-fluoro-2-methoxyacetanilide, is then isolated by quenching the reaction with a reducing agent (e.g., sodium bisulfite solution) followed by extraction.

-

Step 3: Deprotection of the Amino Group. The isolated 4-bromo-3-fluoro-2-methoxyacetanilide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group.[8] For acidic hydrolysis, the compound is refluxed in a mixture of ethanol and concentrated hydrochloric acid. For basic hydrolysis, a solution of sodium hydroxide in a water/ethanol mixture is used. After the reaction is complete, the pH is adjusted to neutralize the solution, and the final product, 4-Bromo-3-fluoro-2-methoxyaniline, is extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding substituents. The amine protons will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbon bearing the bromine atom will be shifted to a lower field, while the carbons attached to the fluorine, oxygen, and nitrogen atoms will also show characteristic shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9]

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands around 2850-2960 cm⁻¹ for the methoxy group.

-

C=C stretching (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong band around 1200-1275 cm⁻¹.

-

C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.

-

C-Br stretching: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] This will result in two peaks of almost equal intensity for the molecular ion (M and M+2). High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery and Development

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[12][13][14] 4-Bromo-3-fluoro-2-methoxyaniline serves as a versatile intermediate, offering multiple points for diversification and the introduction of pharmacophoric features.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.[15] The amino group can be acylated, alkylated, or used to form heterocyclic rings. The methoxy group can potentially be demethylated to reveal a phenol, providing another handle for modification.

While specific drugs derived from 4-Bromo-3-fluoro-2-methoxyaniline are not prominently documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The related compound, 4-Bromo-3-fluoroanisole, is utilized in the synthesis of mGlu1 receptor enhancers, highlighting the potential of this substitution pattern in developing treatments for neurological disorders.[15]

Safety and Handling

As with many aromatic amines and halogenated compounds, 4-Bromo-3-fluoro-2-methoxyaniline should be handled with appropriate safety precautions.[16][17]

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-Bromo-3-fluoro-2-methoxyaniline is a strategically designed chemical building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its unique arrangement of functional groups provides a rich platform for the creation of diverse and complex molecular architectures. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like 4-Bromo-3-fluoro-2-methoxyaniline will undoubtedly increase.

References

-

PrepChem. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Available from: [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link]

- Google Patents. Preparation method of bromoaniline.

-

Tri-iso. MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available from: [Link]

-

PubChem. 4-Bromo-3-fluoro-2-methylaniline. Available from: [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

-

ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available from: [Link]

-

Taylor & Francis Online. The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Available from: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

ResearchGate. Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. Available from: [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available from: [Link]

- Google Patents. Production process for synthesizing 4-bromo-2-methylaniline.

-

SpringerLink. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... Available from: [Link]

-

Canada.ca. Aromatic Amines Group - information sheet. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

ResearchGate. Review: Fluorine in Medicinal Chemistry. Available from: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Available from: [Link]

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 4-Bromo-3-fluoro-2-methoxyaniline,1137869-95-4-Amadis Chemical [amadischem.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 1137869-95-4 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 9. wikieducator.org [wikieducator.org]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. international.skcinc.com [international.skcinc.com]

Spectroscopic Data of 4-Bromo-3-fluoro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-2-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic data is essential for confirming its identity, purity, and structure.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-fluoro-2-methoxyaniline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted data for NMR analysis, alongside theoretical principles and comparative data from analogous structures for IR and MS. This approach provides a robust framework for the spectroscopic characterization of this and similar molecules.

Molecular Structure and Key Features

The structure of 4-Bromo-3-fluoro-2-methoxyaniline presents a fascinating case for spectroscopic analysis. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing and sterically demanding halogen atoms creates a unique electronic environment that is reflected in its spectral properties.

Figure 1: 2D Structure of 4-Bromo-3-fluoro-2-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-3-fluoro-2-methoxyaniline, both ¹H and ¹³C NMR provide critical information for structure confirmation.

Note on Data: The following NMR data are predicted using advanced computational algorithms and should be considered as a guide for interpreting experimental spectra.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.00 | s | 3H | -OCH ₃ |

| ~3.80 | br s | 2H | -NH ₂ |

Interpretation:

-

Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding substituents. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). The electron-withdrawing halogens will have a deshielding effect. The precise chemical shifts will be a net result of these competing effects.

-

Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet around 4.00 ppm.

-

Amino Protons: The two protons of the amino group will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration due to hydrogen bonding.

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -NH₂ |

| ~145 | C -OCH₃ |

| ~140 (d, J ≈ 245 Hz) | C -F |

| ~125 | C -H |

| ~115 | C -H |

| ~110 (d, J ≈ 20 Hz) | C -Br |

| ~60 | -OC H₃ |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The carbons directly attached to the electronegative atoms (N, O, F, Br) will be significantly shifted. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with a large coupling constant. The carbon attached to the bromine atom will also be influenced by the fluorine, showing a smaller C-F coupling.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear in the upfield region, typically around 60 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Bromo-3-fluoro-2-methoxyaniline and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., a 500 MHz instrument) to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3-fluoro-2-methoxyaniline is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, C-F, and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620-1580 | Strong | N-H bend |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1100-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

| ~600 | Medium-Weak | C-Br stretch |

Interpretation:

-

N-H Vibrations: The presence of the primary amine group will be indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1600 cm⁻¹.

-

C-O and C-F Vibrations: Strong absorption bands corresponding to the aryl-O and C-F stretching vibrations are expected in the fingerprint region.

-

Aromatic and Aliphatic C-H: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 4-Bromo-3-fluoro-2-methoxyaniline sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and perform a background scan.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 221/223 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 206/208 | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 142 | Loss of a bromine radical (•Br) from the [M-CH₃]⁺ fragment. |

| 127 | Loss of a methyl radical (•CH₃) and a bromine radical (•Br) from the molecular ion. |

Interpretation:

-

Molecular Ion: The mass spectrum will show a prominent molecular ion peak with a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in roughly a 1:1 natural abundance), appearing at m/z 221 and 223.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group and the loss of a bromine atom. The relative intensities of these fragment ions can provide further structural information.

Structural Elucidation and NMR Characterization of 4-Bromo-3-fluoro-2-methoxyaniline

Core Directive: Strategic Importance & Structural Logic

The molecule 4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1352318-66-5) represents a highly functionalized aniline scaffold, often utilized as a "warhead" intermediate in the synthesis of kinase inhibitors (e.g., EGFR or KRAS G12C inhibitors).[1] Its tetrasubstituted benzene ring presents a unique challenge in NMR spectroscopy: the "crowded" electronic environment and the presence of fluorine (

This guide moves beyond basic assignment. It deconstructs the spin physics governing the

Structural Analysis & Spin Systems

The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring, leaving only two aromatic protons at positions 5 and 6.[1]

-

Electronic Environment: The ring is pushed/pulled by competing effects:

-

(C1) &

-

(C3) &

-

(C1) &

-

The "Fluorine Effect": The fluorine atom at C3 is the critical diagnostic handle.[1] It is spin-active (

, 100% abundance) and will split the signals of nearby protons, specifically H5 (meta) and potentially H6 (para).[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation Workflow

-

Solvent Selection: DMSO-d

is the preferred solvent over CDCl-

Reasoning: Aniline protons (

) are often broad or invisible in Chloroform due to rapid exchange. DMSO forms hydrogen bonds with the amine, slowing the exchange and sharpening the signal into a distinct singlet (or broad hump) that integrates reliably.[1]

-

-

Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic signals.[1]

Acquisition Parameters[1][2]

-

Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with a relaxation delay (

) of -

Scans (NS): Minimum 16 scans (64 recommended for clear

satellites inspection). -

Temperature: 298 K (25°C).[1]

Figure 1: Optimized NMR workflow ensuring detection of exchangeable protons and resolution of fine fluorine coupling.

Spectral Interpretation & Data Analysis

The

Summary Table[1]

| Assignment | Proton Type | Approx. Shift ( | Integration | Multiplicity | Coupling Constants ( |

| A | 5.0 - 5.5 ppm | 2H | Broad Singlet | N/A (Exchangeable) | |

| B | H5 (Aromatic) | 6.9 - 7.1 ppm | 1H | dd | |

| C | H6 (Aromatic) | 6.4 - 6.6 ppm | 1H | d (or br d) | |

| D | 3.7 - 3.8 ppm | 3H | Singlet | N/A (Usually decoupled) |

Detailed Mechanistic Analysis[1]

Region 1: The Aromatic Zone (The "Fingerprint")

This is the most critical region for confirming the substitution pattern.[1] We have two protons, H5 and H6 .[1]

-

H6 (Ortho to Amine):

-

Environment:[1] Located between the amino group (C1) and the H5 proton.[1] The amino group is strongly shielding, pushing H6 upfield (lower ppm, ~6.5 ppm).[1]

-

Coupling: It has one ortho-proton neighbor (H5).[1]

-

Fluorine Interaction:[1][2][3] H6 is para to the Fluorine at C3.[1] Para-fluorine coupling (

) is typically very small (0–2 Hz). -

Appearance: A clear doublet (d) .[1] If resolution is extremely high, it may appear as a doublet of doublets with a tiny second split, but usually, it is a clean doublet.[1]

-

-

H5 (Meta to Amine, Ortho to Bromine):

-

Environment:[1] Located between the Bromine (C4) and H6.[1] Bromine is deshielding.[1] Consequently, H5 appears downfield of H6 (higher ppm, ~7.0 ppm).[1]

-

Coupling: It has one ortho-proton neighbor (H6).[1]

-

Fluorine Interaction:[1][2][3] H5 is meta to the Fluorine at C3.[1] Meta-fluorine coupling (

) is significant in aromatic systems, typically 5–8 Hz [3]. -

Appearance: A doublet of doublets (dd) . The signal is split first by H6 (

Hz) and further split by F3 (

-

Figure 2: Coupling tree for Proton H5. The large ortho-coupling (

Region 2: The Aliphatic Zone

-

Methoxy (

): Appears as a sharp singlet around 3.75 ppm . While long-range coupling to Fluorine (

Region 3: The Exchangeable Zone

-

Amine (

): In DMSO-d

Troubleshooting & Artifacts

"My Doublet of Doublets looks like a Triplet"

If the coupling constants

-

Validation: Check the integration. It must still be 1H. Run a

-decoupled

"I see extra peaks near 3.3 ppm and 2.5 ppm"

-

2.50 ppm: Residual solvent peak of DMSO-d

(quintet).[1] -

3.33 ppm: Dissolved water (HDO) in DMSO.[1] The amine protons can exchange with this water peak, causing the water signal to broaden.[1]

Impurity Flags

If you observe a doublet with a very large coupling constant (

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift additivity rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Authoritative source on F-H coupling constants).

-

Dolphin, D., & Wick, A. (1977).[1] Tabulation of Infrared Spectral Data. Wiley-Interscience.[1] (Detailed tables on substituted anilines).

-

PubChem Compound Summary. (2023). 4-Bromo-3-fluoro-2-methoxyaniline (CID 1352318-66-5).[1] National Center for Biotechnology Information.[1] Link

-

Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Link

Sources

Solubility of 4-Bromo-3-fluoro-2-methoxyaniline in Organic Solvents: A Technical Guide

Understanding the Molecular Profile of 4-Bromo-3-fluoro-2-methoxyaniline

The solubility of a compound is intrinsically linked to its molecular structure. 4-Bromo-3-fluoro-2-methoxyaniline possesses a substituted aniline ring system, which dictates its polarity and potential for intermolecular interactions.

Key Structural Features:

-

Aniline Moiety: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar, contributing to solubility in nonpolar organic solvents.

-

Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms increases the molecule's molecular weight and introduces polarity. The electronegativity of these halogens can influence intermolecular interactions.

-

Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. The general principle of "like dissolves like" suggests that 4-Bromo-3-fluoro-2-methoxyaniline will exhibit appreciable solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited but not negligible due to the presence of the aromatic ring.

Predictive Framework for Solvent Selection

Based on the structural analysis, a logical approach to solvent selection for solubility studies can be devised. The following diagram illustrates a decision-making workflow for categorizing and selecting appropriate organic solvents.

Caption: Solvent selection workflow based on molecular properties.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. This section details two common methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 4-Bromo-3-fluoro-2-methoxyaniline into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of the test solvent.

-

Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 60 seconds.[1]

-

Categorization: Visually inspect the solution. If the solid completely dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." If some solid dissolves, it is "partially soluble."[1]

-

Incremental Solvent Addition: For samples categorized as "insoluble" or "partially soluble," continue adding the solvent in measured increments (e.g., 0.1 mL) with agitation until the solid dissolves or a maximum volume is reached. Record the total volume of solvent required.

Quantitative Solubility Determination via UV-Vis Spectroscopy

For a precise measurement of solubility, UV-Vis spectroscopy offers a reliable and accessible method, provided the analyte has a chromophore that absorbs in the UV-Vis range.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[2][3][4]

Workflow Diagram:

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Detailed Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of 4-Bromo-3-fluoro-2-methoxyaniline in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the λmax.[2]

-

-

Calibration Curve Construction:

-

Saturated Solution Preparation:

-

Add an excess amount of 4-Bromo-3-fluoro-2-methoxyaniline to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Solubility Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

-

Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly in complex mixtures or for compounds with low UV absorbance.[5][6]

Principle: Similar to UV-Vis, a calibration curve is generated by plotting the peak area from HPLC chromatograms against the concentration of standard solutions. The concentration of a saturated solution is then determined by comparing its peak area to the calibration curve.

Workflow Diagram:

Caption: Workflow for quantitative solubility determination using HPLC.

Detailed Protocol:

-

HPLC Method Development:

-

Select an appropriate HPLC column (e.g., C18) and mobile phase. For aniline derivatives, a mixture of acetonitrile and water with a buffer is often effective.[7]

-

Optimize the mobile phase composition, flow rate, and detector wavelength to achieve good peak shape and resolution.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of 4-Bromo-3-fluoro-2-methoxyaniline in the chosen solvent at known concentrations.

-

Inject a fixed volume of each standard onto the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate the calibration curve.

-

-

Saturated Solution Preparation and Analysis:

-

Follow the same procedure as for the UV-Vis method to prepare and filter a saturated solution.

-

Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Data Presentation and Interpretation

For ease of comparison, the determined solubility data should be summarized in a clear and structured table.

Table 1: Solubility of 4-Bromo-3-fluoro-2-methoxyaniline in Various Organic Solvents at [Specify Temperature]

| Solvent Category | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Polar Protic | Methanol | [Insert Data] | [Insert Data] | UV-Vis/HPLC |

| Ethanol | [Insert Data] | [Insert Data] | UV-Vis/HPLC | |

| Polar Aprotic | Acetone | [Insert Data] | [Insert Data] | UV-Vis/HPLC |

| Acetonitrile | [Insert Data] | [Insert Data] | UV-Vis/HPLC | |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] | UV-Vis/HPLC | |

| Nonpolar | Toluene | [Insert Data] | [Insert Data] | UV-Vis/HPLC |

| Hexane | [Insert Data] | [Insert Data] | UV-Vis/HPLC |

Interpretation of Results:

The quantitative solubility data will provide valuable insights into the behavior of 4-Bromo-3-fluoro-2-methoxyaniline in different chemical environments. This information is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the solution phase.

-

Purification Strategy Development: Choosing suitable solvent systems for crystallization or chromatography.

-

Formulation Design: In a pharmaceutical context, understanding solubility is the first step in developing effective drug delivery systems.[6]

Safety Considerations

4-Bromo-3-fluoro-2-methoxyaniline and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use and to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

-

Reddit. (2021-01-27). Solubility of 4-bromo aniline in solvents?. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). LibreTexts. [Link]

-

Smart, N. G., & Clifford, A. A. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(21), 3875–3879. [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

-

ResearchGate. (2017-02-07). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

ResearchGate. (2025-08-10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

-

LibreTexts. (2023-08-31). Solubility of Organic Compounds. [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

Improved Pharma. (2021-02-14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Environmental Science & Technology. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

-

SALTISE. (2021-03-22). Organic Chemistry: Introduction to Solubility. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

-

PharmaCompass.com. (n.d.). 4-fluoro-2-methoxy-aniline. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

-

Roots Press. (2024-06-29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. [Link]

-

National Institutes of Health. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. rootspress.org [rootspress.org]

- 5. researchgate.net [researchgate.net]

- 6. improvedpharma.com [improvedpharma.com]

- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

4-Bromo-3-fluoro-2-methoxyaniline material safety data sheet (MSDS)

The following technical guide is structured as a high-level operational whitepaper. It synthesizes standard safety data with "in-the-trenches" scientific context, designed for professionals who need to understand not just what the hazards are, but why they exist and how to manage them in a complex research environment.

Part 1: Executive Summary & Chemical Identity

4-Bromo-3-fluoro-2-methoxyaniline is a highly functionalized aromatic amine used primarily as a scaffold in the synthesis of advanced pharmaceutical intermediates (APIs), particularly kinase inhibitors and GPCR ligands. Its structure combines three distinct functionalities—a bromine handle for cross-coupling, a fluorine atom for metabolic stability/electronic modulation, and a methoxy group for hydrogen bond acceptance.

While valuable, this compound presents a dual-threat safety profile :

-

Acute Toxicity: Like all anilines/anisidines, it possesses the potential to induce methemoglobinemia (oxygen deprivation in blood).

-

Chemical Instability: The electron-rich ring makes it susceptible to oxidation, requiring rigorous storage protocols to prevent degradation into genotoxic azo/nitroso impurities.

Physicochemical Profiling

-

CAS Number: 1137869-95-4 (Note: Verify batch-specific CoA; isomers exist).

-

Molecular Formula: C₇H₇BrFNO

-

Molecular Weight: 220.04 g/mol

-

Appearance: Typically off-white to pale brown solid (color darkens with oxidation).

-

Solubility: Low in water; High in DCM, DMSO, Methanol, Ethyl Acetate.

| Property | Value (Predicted/Typical) | Operational Implication |

| LogP | ~2.3 - 2.7 | High Lipophilicity: Readily crosses the dermal barrier. Gloves must be permeation-tested. |

| pKa (Conj. Acid) | ~2.5 - 3.5 | Weak Base: Can be extracted into organic layers from basic aqueous solutions; forms salts with strong acids (HCl, TFA). |

| Boiling Point | >240°C (est) | Low volatility, but dust inhalation remains a critical risk during weighing. |

Part 2: Hazard Characterization & Toxicology[1]

The "Aniline Mechanism" (Scientific Insight)

Standard SDSs often list "Acute Toxicity" without context. As a scientist, you must treat this compound as a Methemoglobinemia Inducer .

Mechanism of Action: Upon absorption (oral, inhalation, or dermal), hepatic enzymes (CYP450) N-hydroxylate the aniline moiety to form a phenylhydroxylamine intermediate. This metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb), which cannot transport oxygen.

DOT Diagram 1: Metabolic Activation & Toxicity Pathway

Caption: The metabolic pathway converting the parent aniline into the toxic N-hydroxyl species responsible for oxygen deprivation.

GHS Classification (Harmonized)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single): Category 3 (H335) – May cause respiratory irritation.[1][2]

Critical Warning: The presence of the methoxy group (anisidine structure) often increases the toxicological potency compared to simple halo-anilines. Do not underestimate the "Harmful" rating; in a research setting, chronic low-level exposure is the silent killer.

Part 3: Handling, Storage & Stability Protocols

Stability & Storage (The "Purity" Protocol)

Anilines are notorious for "browning" due to air oxidation. Impurities formed can interfere with sensitive metal-catalyzed couplings (e.g., poisoning Pd catalysts).

-

Storage Condition: Refrigerator (2-8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Container: Amber glass vials (light sensitive).

-

Re-Purification: If the solid turns dark brown/black, dissolve in EtOAc, wash with 10% Na₂S₂O₃ (to reduce oxidized species), dry, and recrystallize or pass through a short silica plug before use.

Experimental Workflow: Safe Weighing & Transfer

Goal: Zero inhalation, zero skin contact.

-

Engineering Controls: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

PPE:

-

Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 4-5 mil) or Laminate (Silver Shield) for prolonged handling.

-

Respiratory: If fume hood is unavailable (not recommended), use a P100 particulate respirator.

-

-

Technique:

-

Use an antistatic gun if the powder is flighty.

-

Wipe the exterior of the weighing vial with a solvent-dampened tissue before removing it from the hood to ensure no dust tracks out.

-

DOT Diagram 2: Safe Synthesis Workflow (Buchwald-Hartwig Coupling)

Caption: Workflow highlighting the critical risk point at 'Quench & Workup' where the compound is solubilized and skin absorption risk peaks.

Part 4: Emergency Response System

Exposure Response Matrix

This section provides a decision tree for immediate action. Speed is critical to prevent systemic methemoglobinemia.

| Exposure Route | Immediate Action | Medical Marker to Watch |

| Skin Contact | Drench with water for 15 mins. Use soap (lipophilic removal). Do NOT use alcohol (increases absorption). | Cyanosis (blue lips/nails) |

| Eye Contact | Flush with eyewash for 15 mins. Hold eyelids open. | Corneal clouding |

| Inhalation | Move to fresh air.[3][2] Oxygen if breathing is labored.[3] | Shortness of breath |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Dizziness/Confusion |

Antidote Awareness

Medical personnel should be informed that this is an Aniline Derivative .

-

Primary Treatment: 100% Oxygen.

-

Specific Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe methemoglobinemia (MetHb > 30%). Note: This is a medical decision, not a first-aid step.

DOT Diagram 3: Emergency Decision Tree

Caption: Immediate triage logic for dermal and ocular exposure incidents.

Part 5: Waste Management & Environmental Fate

Disposal Protocol

-

Halogenated Waste: Due to the Bromine and Fluorine atoms, this compound must be segregated into Halogenated Organic Waste streams. Do not mix with general non-halogenated solvents if your facility separates them (cost implication).

-

Aquatic Toxicity: Anilines are generally toxic to aquatic life (GHS H400/H410 often applies). Zero discharge to drains.

-

Spill Cleanup:

-

Wear full PPE (including respirator).

-

Cover spill with wet absorbent (sand/vermiculite) to prevent dust generation.

-

Scoop into a sealable hazardous waste bag.

-

Clean surface with a dilute acid solution (e.g., 1M HCl) to protonate and solubilize residual aniline, followed by soap and water.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54366666, 4-Bromo-3-fluoro-2-methoxyaniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

Sources

Discovery and history of 4-Bromo-3-fluoro-2-methoxyaniline

The following technical guide details the structural rationale, synthetic pathways, and application history of 4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) .

A Critical Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary: The "Linchpin" Intermediate

In the landscape of modern medicinal chemistry, 4-Bromo-3-fluoro-2-methoxyaniline has emerged not as a final drug, but as a "privileged intermediate"—a high-value molecular scaffold used to construct the core pharmacophores of targeted cancer therapies. Its specific substitution pattern (a fluoro-methoxy motif adjacent to an aniline) is engineered to solve two notorious problems in drug discovery: metabolic instability and conformational entropy .

This guide explores how this specific arrangement of atoms allows researchers to "lock" drug molecules into their active conformations while shielding them from rapid degradation by liver enzymes.

Structural Rationale & SAR Logic

The utility of 4-Bromo-3-fluoro-2-methoxyaniline lies in its ability to serve as a highly functionalized "left-hand" or "right-hand" side of a kinase inhibitor. The bromine atom serves as a reactive handle for cross-coupling, while the fluoro and methoxy groups modulate the physicochemical properties of the final drug.

The "Locking" Mechanism (Conformational Control)

In many kinase inhibitors, this aniline is coupled to a heterocycle (e.g., pyrimidine or quinoline). The 2-methoxy (OMe) group plays a critical structural role:

-

Intramolecular Hydrogen Bonding: The oxygen of the methoxy group can accept a hydrogen bond from the aniline NH, creating a pseudo-ring structure that rigidifies the molecule.

-

Steric Clash: Alternatively, the bulk of the methoxy group can force the aniline ring to twist out of plane relative to the coupled heterocycle, adopting a specific 3D shape required to fit into the ATP-binding pocket of kinases like Mps1 , FAK , or CDK2 .

Metabolic Shielding (The 3-Fluoro Effect)

The 3-fluoro substituent is strategically placed to block metabolic "soft spots."

-

Blockade of P450 Oxidation: The C-3 position on an aniline ring is electron-rich and prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (a bio-isostere that is metabolically inert and highly electronegative) effectively "caps" this site, extending the half-life of the drug in the body.

DOT Diagram: SAR Logic & Functional Roles

Figure 1: Functional mapping of the scaffold.[1][2][3][4] Each substituent plays a distinct role in the final drug's efficacy and stability.

Synthetic History & Process Chemistry

The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline is a classic example of regioselective electrophilic aromatic substitution . The challenge lies in directing the bromine atom to the 4-position without over-brominating or hitting the 6-position.

The Standard Protocol (Bromination)

The most robust route, cited in patents for FAK and Mps1 inhibitors, utilizes elemental bromine in acetic acid.

-

Starting Material: 3-Fluoro-2-methoxyaniline (CAS 437-83-2).[5]

-

Reagent: Bromine (

).[2] -

Solvent: Glacial Acetic Acid (AcOH).

-

Mechanism: The amino group (-NH2) is a strong ortho/para director. The methoxy group (-OMe) is also an ortho/para director. The fluoro group is a weak director.

-

Position 4: Para to -NH2, Meta to -F. (Preferred due to electronic dominance of NH2).

-

Position 6: Ortho to -NH2, Para to -F. (Secondary site, potential impurity).

-

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of 3-Fluoro-2-methoxyaniline in glacial acetic acid (approx. 5-7 volumes).

-

Controlled Addition: Cool the solution to 10–15°C. Add a solution of bromine (0.95–1.0 eq) in acetic acid dropwise over 30–60 minutes. Crucial: Controlling temperature prevents di-bromination.

-

Reaction: Stir at room temperature for 30 minutes. A solid precipitate (the HBr salt of the product) often forms.

-

Workup: Filter the solid.[1][2][3] Wash with cold acetic acid or hexanes to remove unreacted starting material and regioisomers.

-

Free Basing: Suspend the salt in water and neutralize with saturated sodium bicarbonate (

) or NaOH to release the free base aniline. Extract with Ethyl Acetate.[2] -

Yield: Typically 85–95% purity before recrystallization.

DOT Diagram: Synthetic Workflow

Figure 2: Process chemistry workflow for the regioselective bromination.

Application Case Studies in Drug Discovery

This scaffold is not limited to a single drug but appears in the patent literature for several high-profile kinase targets.

Case Study 1: Mps1 (TTK) Kinase Inhibitors

Context: Mps1 is a kinase involved in the Spindle Assembly Checkpoint (SAC). Inhibiting it causes cancer cells to divide prematurely with severe chromosomal abnormalities, leading to cell death (mitotic catastrophe).

-

Role of Scaffold: In compounds described in WO2014037751 , the 4-bromo-3-fluoro-2-methoxyaniline is coupled to a pyrimidine core.

-

Function: The aniline NH binds to the kinase hinge region, while the 4-bromo group is replaced (via Suzuki coupling) with a solubilizing tail that extends into the solvent-exposed region of the protein.

Case Study 2: Focal Adhesion Kinase (FAK) Inhibitors

Context: FAK signaling is critical for tumor metastasis and survival.

-

Role of Scaffold: In WO2010141406 , this aniline is used to synthesize amino-pyrimidine derivatives.

-

Chemistry: The bromine is used to attach aryl or heteroaryl groups that probe the hydrophobic pocket of the FAK enzyme. The 3-fluoro group was found to improve metabolic stability compared to the non-fluorinated analog.

Case Study 3: PROTAC Linkers (PLK1 Degraders)

Context: Recent literature (WO2024162828 ) utilizes this scaffold in the design of PROTACs (Proteolysis Targeting Chimeras).

-

Role: The aniline serves as the attachment point for the E3 ligase ligand (e.g., Cereblon binder), while the bromine allows for the attachment of the linker chain connecting to the target protein binder.[2]

Technical Data & Safety Profile

| Property | Value |

| CAS Number | 1137869-95-4 |

| Molecular Formula | |

| Molecular Weight | 220.04 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 66–73 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| Storage | Keep in dark, inert atmosphere, 2–8 °C |

Safety Hazards (GHS Classification):

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizing agents.

References

-

MolCore . (n.d.). 4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4).[5][7][8][9][10] Retrieved from

-

Cancer Research Technology Ltd . (2014). Pharmacologically active compounds (Mps1 Inhibitors). WO Patent 2014/037751 A1. Retrieved from

-

GlaxoSmithKline . (2010). Amino pyrimidine anticancer compounds (FAK Inhibitors). WO Patent 2010/141406 A2. Retrieved from

-

Blueprint Medicines Corp . (2022).[4] Pyrimidinyl-pyrazoles substituted useful as CDK2 inhibitors. WO Patent 2022/266190 A1. Retrieved from

-

Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. (2024). Novel PLK1 degradation inducing compound. WO Patent 2024/162828 A1. Retrieved from

-

BLD Pharm . (n.d.). 4-Bromo-3-fluoro-2-methoxyaniline MSDS. Retrieved from

Sources

- 1. WO2014037751A1 - Pharmacologically active compounds - Google Patents [patents.google.com]

- 2. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

- 3. WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents [patents.google.com]

- 4. WO2022266190A1 - Pyrimidinyl-pyrazoles substitués utiles en tant qu'inhibiteurs de cdk2 - Google Patents [patents.google.com]

- 5. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromo-3-fluoro-2-nitroaniline | CAS#:886762-75-0 | Chemsrc [chemsrc.com]

- 9. 5-Bromo-3-fluoro-2-methoxyaniline | 239122-51-1 | Benchchem [benchchem.com]

- 10. 1137869-95-4|4-Bromo-3-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Purity Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

Abstract

This guide details the validated synthesis of 4-Bromo-3-fluoro-2-methoxyaniline , a critical building block for polysubstituted aromatic scaffolds in drug discovery.[1] While simple in structure, the regioselective bromination of the electron-rich aniline core requires precise control to avoid over-bromination or regioisomeric mixtures. This protocol establishes a robust, scalable route starting from 3-fluoro-2-methoxyaniline , utilizing a controlled electrophilic aromatic substitution (EAS) to achieve >95% regioselectivity.[1] We also provide a de novo synthesis of the precursor from 2,6-difluoronitrobenzene for labs requiring full vertical integration.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the directing group competition between the strong amino donor (-NH

-

Directing Effects:

-

-NH

(C1): Strong ortho/para director. Directs to C4 and C6 . -

-OMe (C2): Moderate ortho/para director.[1] Directs to C5 (para to itself).

-

-F (C3): Weak ortho/para director. Directs to C4 and C6 .

-

-

Strategic Outcome: The -NH

and -F groups cooperatively direct electrophiles to the C4 position. Although -OMe directs to C5, the activation power of the amine dominates, making C4 the kinetically favored site. The small atomic radius of fluorine minimizes steric hindrance at C4, allowing for successful para-bromination relative to the amine.

Workflow Visualization

Experimental Protocols

Method A: Direct Bromination (Standard Scale)

Recommended for: Gram-scale synthesis where cost-efficiency is prioritized.[1] This method utilizes elemental bromine in acetic acid, a classic condition that favors thermodynamic control and precipitation of the product as a hydrobromide salt.

Reagents:

-

Substrate: 3-Fluoro-2-methoxyaniline (1.0 eq)[1]

-

Brominating Agent: Bromine (Br

) (0.8 - 0.95 eq) — Note: Use slight deficit to prevent di-bromination.[1] -

Solvent: Glacial Acetic Acid (AcOH)[1]

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 3-Fluoro-2-methoxyaniline (8.0 g, 56.7 mmol) and AcOH (30 mL) . Stir until fully dissolved.

-

Addition: Prepare a solution of Br

(7.25 g, 45.3 mmol) in AcOH (30 mL) . Add this solution dropwise to the reaction flask over 20–30 minutes at room temperature (20–25 °C).-

Critical Process Parameter (CPP): Maintain temperature < 30 °C. Higher temperatures increase the risk of C6-bromination or C4,C6-dibromination.[1]

-

-

Reaction: Stir the mixture at 20 °C for 30 minutes. The solution will darken, and a solid precipitate (HBr salt) typically forms.

-

Quenching & Isolation:

-

Pour the reaction mixture into Ice Water (200 mL) .

-

Neutralize carefully with saturated NaHCO

or NaOH solution to pH ~8 to liberate the free base. -

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification: The crude residue is often an off-white solid.[1] Purify via flash column chromatography (SiO

, 5–10% EtOAc in Petroleum Ether) to remove trace regioisomers.-

Typical Yield: 51–65%[1]

-

Purity: >98% (HPLC)

-

Method B: NBS Bromination (High Precision)

Recommended for: Small-scale (mg to 1 g) or when handling elemental bromine is undesirable.[1] NBS provides a slow release of Br

Protocol:

-

Dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in DMF or Acetonitrile (0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature.

-

Dilute with water and extract with diethyl ether.[1]

-

Yield: Typically higher (70–80%) due to cleaner reaction profile.[1]

Precursor Synthesis (Vertical Integration)

If 3-Fluoro-2-methoxyaniline is unavailable, it can be synthesized from 2,6-difluoronitrobenzene.[1]

Step 1: SNAr Etherification

-

Reactants: 2,6-Difluoronitrobenzene + Methanol + KOH.[1]

-

Conditions: Reflux in MeOH.[1]

-

Selectivity: The nitro group activates the ortho positions.[1] Nucleophilic attack by methoxide replaces one fluorine atom.[1]

Step 2: Nitro Reduction

-

Reactants: 2-Fluoro-6-nitroanisole + Fe powder + NH

Cl.[1] -

Conditions: Reflux in Ethanol/Water (3:1).[1]

-

Workup: Filter iron residues, extract filtrate.

Analytical Characterization

Expected Data for 4-Bromo-3-fluoro-2-methoxyaniline:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (400 MHz, DMSO-d6) | δ 7.10 (dd, 1H) | Aromatic proton at C5 (Ortho to Br, Para to OMe).[1] Split by F and H. |

| δ 6.55 (dd, 1H) | Aromatic proton at C6 (Ortho to NH2). Upfield due to amine shielding.[1] | |

| δ 5.20 (br s, 2H) | Amine (-NH | |

| δ 3.85 (s, 3H) | Methoxy (-OCH | |

| LC-MS | m/z 220.0 / 222.0 | [M+H]+ doublet confirming mono-bromination pattern (1:1 isotopic ratio).[1] |

| Appearance | Off-white / Grey solid | Oxidizes slightly upon air exposure; store under inert gas.[1] |

Safety & Handling

-

Bromine (Br

): Highly corrosive and volatile. Handle only in a fume hood. Use glass syringes and needles; avoid plastics. -

Anilines: Toxic by inhalation and skin absorption.[1] Potential methemoglobinemia hazard.[1] Wear double nitrile gloves.[1]

-

Waste: Segregate halogenated organic waste. Quench unreacted bromine with sodium thiosulfate solution before disposal.[1]

References

-

Patent Protocol (Br2/AcOH): Novel PLK1 Degradation Inducing Compound. WO2024162828A1. (2024). Example 44, Step 1.

-

Patent Protocol (Analogous): Pharmacologically Active Compounds (FAK Inhibitors). WO2010141406A2. (2010). Compound 147H Synthesis.